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Compound of Interest

Compound Name: 4-(3-Methoxyphenoxy)piperidine

Cat. No.: B060617 Get Quote

Introduction: The Significance of a Versatile
Scaffold
4-(3-Methoxyphenoxy)piperidine hydrochloride (CAS No: 1166820-47-8, Molecular Formula:

C₁₂H₁₇NO₂·HCl, MW: 243.73 g/mol ) is a crucial piperidine-based chemical scaffold.[1][2] Its

structural motif, featuring an aryl ether linkage to a piperidine ring, is prevalent in a multitude of

pharmacologically active agents. This compound serves as a key intermediate in the synthesis

of molecules targeting the central nervous system, particularly in the development of novel

therapeutics for neurological disorders and pain management.[1][3] The hydrochloride salt form

enhances the compound's stability and aqueous solubility, making it an ideal candidate for

further synthetic transformations and formulation studies in drug discovery pipelines.[1] This

document provides a detailed, validated protocol for its preparation, grounded in established

chemical principles, and designed for reproducibility in a research setting.

Retrosynthetic Analysis and Strategy
The target molecule can be deconstructed into two primary building blocks: a piperidine core

and a 3-methoxyphenyl moiety. The key disconnection is the C-O ether bond.
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Caption: Retrosynthetic approach for the target molecule.

Our chosen forward synthesis is a robust, multi-step sequence designed for clarity and high

yield. It involves three primary stages:

Nitrogen Protection: The secondary amine of 4-hydroxypiperidine is protected with a tert-

butyloxycarbonyl (Boc) group. This is a critical step to prevent the more nucleophilic nitrogen

from competing with the hydroxyl group in the subsequent ether formation step.

Ether Formation via Nucleophilic Aromatic Substitution (SₙAr): The protected alcohol is

deprotonated with a strong, non-nucleophilic base to form a potent alkoxide. This nucleophile

then displaces a fluoride from 1-fluoro-3-methoxybenzene. Fluorine is an excellent leaving

group in SₙAr reactions.[4]

Deprotection and Salt Formation: The acid-labile Boc group is removed under acidic

conditions, which concurrently protonates the piperidine nitrogen to yield the final, stable

hydrochloride salt.

This strategy provides a logical and controlled pathway to the desired product, with well-

defined intermediates that can be purified and characterized at each stage.
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Detailed Experimental Protocols
Materials and Equipment

Reagent/Material Grade Supplier Example

4-Hydroxypiperidine ≥98% Sigma-Aldrich

Di-tert-butyl dicarbonate

(Boc₂O)
≥97% Sigma-Aldrich

1-Fluoro-3-methoxybenzene ≥99% Sigma-Aldrich

Sodium hydride (NaH) 60% dispersion in oil Sigma-Aldrich

N,N-Dimethylformamide (DMF) Anhydrous, ≥99.8% Sigma-Aldrich

Dichloromethane (DCM) Anhydrous, ≥99.8% Sigma-Aldrich

Hydrochloric Acid (HCl) 4.0 M solution in dioxane Sigma-Aldrich

Ethyl Acetate (EtOAc) ACS Grade Fisher Scientific

Hexanes ACS Grade Fisher Scientific

Saturated aq. NH₄Cl N/A Lab-prepared

Brine N/A Lab-prepared

Anhydrous Sodium Sulfate

(Na₂SO₄)
Granular Fisher Scientific

Silica Gel 230-400 mesh Sorbent Tech.

Standard laboratory

glassware, magnetic stirrer,

rotary evaporator, TLC plates,

inert atmosphere setup (N₂ or

Ar).

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-
carboxylate
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Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxypiperidine (5.0 g, 49.4 mmol)

and dichloromethane (100 mL). Stir the mixture at room temperature until all solids dissolve.

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (11.9

g, 54.4 mmol, 1.1 equiv) portion-wise over 15 minutes.

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for

12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting

material is consumed.

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

The resulting crude oil can be used directly in the next step without further purification,

assuming high conversion. The expected product is a white solid or colorless oil.

Step 2: Synthesis of tert-Butyl 4-(3-
methoxyphenoxy)piperidine-1-carboxylate

Causality Note: This step employs a strong base (NaH) to generate the alkoxide from the

secondary alcohol. Anhydrous DMF is used as a polar aprotic solvent to solvate the cation

and promote the Sₙ2-like SₙAr reaction.[4] Extreme caution is required when handling

sodium hydride.

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen

atmosphere, add sodium hydride (2.37 g of 60% dispersion, 59.3 mmol, 1.2 equiv). Wash the

NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes

each time.

Alkoxide Formation: Add anhydrous DMF (80 mL). Cool the suspension to 0 °C. Dissolve the

crude tert-butyl 4-hydroxypiperidine-1-carboxylate (approx. 49.4 mmol) in anhydrous DMF

(20 mL) and add it dropwise to the NaH suspension over 30 minutes.

Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to

room temperature and stir for an additional 30 minutes. A clear solution or fine suspension

should form. Add 1-fluoro-3-methoxybenzene (6.85 g, 54.4 mmol, 1.1 equiv) dropwise. Heat

the reaction mixture to 80 °C and stir for 16 hours.
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Quenching & Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise

addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory

funnel and add water (100 mL) and ethyl acetate (150 mL).

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of 10% to 30% ethyl acetate in hexanes to yield the product as a colorless oil

or white solid.

Step 3: Synthesis of 4-(3-Methoxyphenoxy)piperidine
Hydrochloride

Causality Note: A solution of HCl in an organic solvent (dioxane) is used to cleave the Boc

protecting group. The non-polar solvent ensures that the resulting hydrochloride salt, which

is ionic, will precipitate out of the solution, facilitating its isolation.[5]

Reaction Setup: Dissolve the purified tert-butyl 4-(3-methoxyphenoxy)piperidine-1-

carboxylate (approx. 10.0 g, 32.5 mmol) in diethyl ether or ethyl acetate (100 mL) in a 250

mL flask.

Deprotection/Salt Formation: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane

(24.4 mL, 97.6 mmol, 3.0 equiv) dropwise with vigorous stirring.

Precipitation: A white precipitate will form almost immediately. Allow the mixture to stir at

room temperature for 2-4 hours to ensure complete reaction.

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold

diethyl ether (3 x 30 mL) to remove any non-polar impurities.

Drying: Dry the resulting white solid under high vacuum at 40-50 °C for 12 hours to yield the

final product, 4-(3-methoxyphenoxy)piperidine hydrochloride.

Quantitative Data Summary
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Compound MW ( g/mol )
Amount
(mmol)

Equivalents
Theoretical
Mass (g)

4-

Hydroxypiperidin

e

101.15 49.4 1.0 5.0

Di-tert-butyl

dicarbonate
218.25 54.4 1.1 11.9

Sodium Hydride

(60%)
40.00 59.3 1.2 2.37

1-Fluoro-3-

methoxybenzene
126.13 54.4 1.1 6.85

HCl (4.0 M in

dioxane)
36.46 97.6 3.0

(24.4 mL

solution)

Final Product

(Hydrochloride

Salt)

243.73 - -
~10.2 g (85%

over 2 steps)

Expected yield is an estimate and may vary based on experimental efficiency.

Workflow and Characterization
The entire process, from starting materials to the final validated product, follows a logical and

systematic workflow.

Caption: Experimental workflow from synthesis to final product analysis.

Expected Analytical Data:
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (br s, 2H, NH₂⁺), 7.20 (t, J=8.1 Hz, 1H, Ar-H), 6.60-

6.50 (m, 3H, Ar-H), 4.60 (m, 1H, O-CH), 3.75 (s, 3H, OCH₃), 3.20 (m, 2H, piperidine-H), 3.00

(m, 2H, piperidine-H), 2.10 (m, 2H, piperidine-H), 1.80 (m, 2H, piperidine-H).

¹³C NMR (100 MHz, DMSO-d₆): δ 160.5, 155.0, 130.5, 107.0, 106.5, 101.0, 72.0, 55.5, 42.5,

30.0.
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Mass Spec (ESI+): m/z = 208.1 [M+H]⁺ for the free base (C₁₂H₁₇NO₂).

Discussion of Alternative Synthetic Routes
While the SₙAr protocol is effective, modern cross-coupling reactions offer powerful

alternatives. The Buchwald-Hartwig C-O coupling reaction, for instance, can directly form the

ether bond between an aryl halide (e.g., 3-bromoanisole) and an alcohol (e.g., N-Boc-4-

hydroxypiperidine).[6][7] This palladium-catalyzed method is renowned for its broad substrate

scope and high efficiency, often proceeding under milder conditions than traditional methods,

though it requires specialized ligands and catalysts.[8] For industrial-scale synthesis,

evaluating the cost and atom economy of both SₙAr and cross-coupling routes is essential.

Safety Precautions
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert

atmosphere in a fume hood. Quench slowly and carefully.[9]

Anhydrous Solvents (DMF, DCM): Can be harmful. Use in a well-ventilated fume hood and

wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

HCl in Dioxane: Corrosive and toxic. Handle with care in a fume hood, avoiding inhalation of

vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-(3-
methoxyphenoxy)piperidine hydrochloride. By employing a logical sequence of protection,

ether formation, and deprotection, the target compound can be obtained in high purity and

good yield. The detailed steps, causal explanations, and analytical benchmarks within this

guide are intended to empower researchers and drug development professionals to confidently

produce this valuable chemical intermediate for their discovery programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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